molecular formula C32H42 B1148092 HDP  [1-Hexadecylpyrene] CAS No. 160293-40-3

HDP [1-Hexadecylpyrene]

Cat. No.: B1148092
CAS No.: 160293-40-3
M. Wt: 426.68
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hexadecylpyrene is a chemical compound with the molecular formula C32H42. It is primarily used in biomedical research as a fluorescent probe for studying cell membrane dynamics and lipid rafts. Due to its amphipathic nature, it is also utilized in drug delivery systems.

Preparation Methods

The synthesis of 1-Hexadecylpyrene involves several steps. One common method includes the alkylation of pyrene with hexadecyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods often involve similar synthetic routes but are scaled up to meet demand.

Chemical Reactions Analysis

1-Hexadecylpyrene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyrene derivatives.

    Reduction: Reduction reactions can modify the pyrene ring structure.

    Substitution: Substitution reactions, especially electrophilic aromatic substitution, are common. Reagents like sulfuric acid or nitric acid can be used to introduce functional groups onto the pyrene ring.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Hexadecylpyrene has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various chemical analyses.

    Biology: Helps in studying cell membrane dynamics and lipid rafts.

    Medicine: Utilized in drug delivery systems due to its amphipathic nature.

    Industry: Employed in the development of biosensors, solar cells, and organic electronics

Mechanism of Action

The mechanism by which 1-Hexadecylpyrene exerts its effects involves its ability to integrate into lipid bilayers due to its amphipathic nature. This integration allows it to act as a fluorescent probe, providing insights into cell membrane dynamics and lipid raft behavior. The molecular targets include cell membranes and lipid rafts, and the pathways involved are primarily related to membrane fluidity and organization.

Comparison with Similar Compounds

1-Hexadecylpyrene can be compared with other similar compounds such as N-Hexadecylpyrene-1-sulfonamideThe uniqueness of 1-Hexadecylpyrene lies in its specific use in studying cell membrane dynamics and its amphipathic nature .

Similar Compounds

  • N-Hexadecylpyrene-1-sulfonamide
  • Pyrene derivatives with various alkyl chains

Properties

CAS No.

160293-40-3

Molecular Formula

C32H42

Molecular Weight

426.68

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.